molecular formula C20H16ClF2N3S B4350736 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350736
M. Wt: 403.9 g/mol
InChI Key: UAUDOSYTTODXLU-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a multifaceted compound with significant interest in various scientific domains, such as medicinal chemistry, organic synthesis, and material science. It's recognized for its potential pharmacological applications due to its unique structural features and chemical properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3S/c1-11-7-8-17(27-11)16-9-14(19(22)23)18-12(2)25-26(20(18)24-16)10-13-5-3-4-6-15(13)21/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUDOSYTTODXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3CC4=CC=CC=C4Cl)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step synthetic route. The starting materials often include pyrazolo[3,4-b]pyridine derivatives, which undergo sequential halogenation, alkylation, and cyclization reactions. Key reagents might include chlorobenzyl chloride, difluoromethyl reagents, and methylthienyl derivatives.

Industrial Production Methods: For industrial-scale production, processes are optimized for yield, purity, and cost-efficiency. Techniques like continuous flow chemistry and the use of automated reactors can streamline the production, ensuring consistency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to optimize the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine exhibits a range of chemical reactivity, engaging in reactions such as:

  • Oxidation: : Using oxidizing agents like potassium permanganate.

  • Reduction: : Typically involving agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Toluene, dichloromethane, ethanol.

Major Products: The reactions yield products that vary based on the specific conditions and reagents used, producing various functionalized derivatives which can be further analyzed for their unique properties.

Scientific Research Applications

This compound is utilized across several research fields:

  • Chemistry: : As a building block for more complex molecules.

  • Medicine: : Investigated for therapeutic potential in treating diseases due to its biological activity.

  • Industry: : Its derivatives are used in the synthesis of advanced materials, polymers, and other specialized compounds.

Mechanism of Action

The compound interacts with molecular targets through binding to specific sites on proteins or receptors, modulating their activity. This interaction often triggers downstream signaling pathways, altering cellular responses. For instance, in medicinal chemistry, it may inhibit enzymes by mimicking the substrate or binding to allosteric sites, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to structurally similar compounds, 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its distinct substituent pattern that influences its reactivity and interaction with biological targets. Similar compounds include:

  • 1-(2-fluorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

  • 1-(2-bromobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

  • 1-(2-iodobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

These similar compounds highlight the variability and potential for tuning the properties of the core structure to achieve desired chemical and biological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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